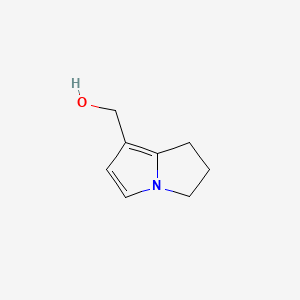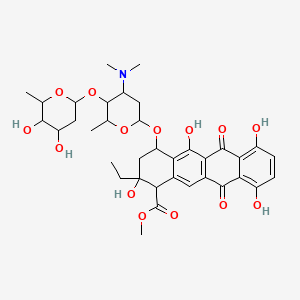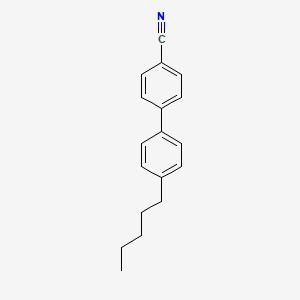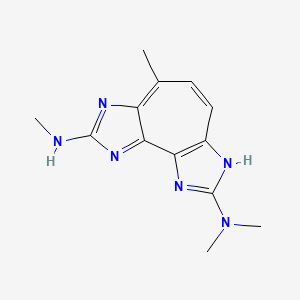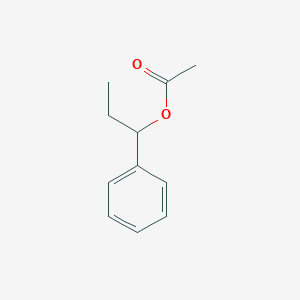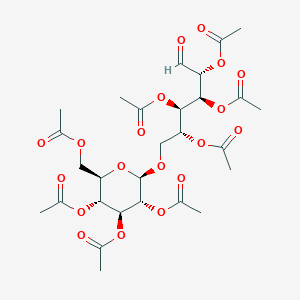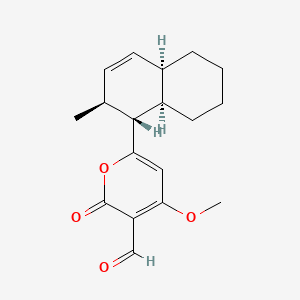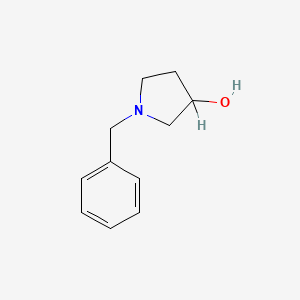
1-Benzyl-3-pyrrolidinol
概述
描述
1-Benzyl-3-pyrrolidinol is a chemical compound with the molecular formula C11H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers. This compound is notable for its use as a chiral building block in the synthesis of various pharmaceuticals and biologically active molecules .
作用机制
Target of Action
It’s known that this compound is a chiral building block for pharmaceuticals . More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that this compound can be used in the preparation of potent calcium antagonists . Calcium antagonists work by blocking calcium channels, preventing calcium from entering cells of the heart and blood vessel walls, resulting in lower blood pressure.
Pharmacokinetics
The compound has a molecular weight of 177.24 , and it’s a liquid at room temperature with a density of 1.07 g/mL at 25 °C . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 1-Benzyl-3-pyrrolidinol’s action are not well-documented. As a building block for pharmaceuticals, its effects would likely depend on the specific drug it’s incorporated into. For instance, when used in the preparation of calcium antagonists, it could contribute to the lowering of blood pressure .
Action Environment
It’s known that the compound should be stored at 2-8°c , suggesting that temperature could affect its stability. Other environmental factors such as pH and presence of other compounds could also potentially influence its action and efficacy.
生化分析
Biochemical Properties
1-Benzyl-3-pyrrolidinol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One notable interaction is with ketoreductases, which catalyze the reduction of 1-benzyl-3-pyrrolidinone to this compound . This interaction is crucial for the synthesis of enantiopure compounds used in drug development. Additionally, this compound can act as a ligand in chiral catalysts, facilitating asymmetric synthesis reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect calcium channels, acting as a calcium antagonist in certain contexts . This interaction can modulate intracellular calcium levels, impacting processes such as muscle contraction, neurotransmitter release, and cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is key to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions but may degrade under extreme temperatures or prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating calcium channels or acting as a chiral intermediate in drug synthesis . At high doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and organ function.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as ketoreductases and lipases . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways is essential for its function as a chiral intermediate in pharmaceutical synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its hydrophobicity and molecular size.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments. Its activity and function are closely linked to its subcellular localization, impacting processes such as enzyme inhibition and gene expression.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-pyrrolidinol can be synthesized through several methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using Aspergillus species, followed by stereoselective esterification with a commercial lipase . Another method includes the reduction of 1-benzyl-3-pyrrolidinone using sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves microbial hydroxylation followed by chemical reduction. The use of biocatalysts, such as Aspergillus species, allows for the production of optically active forms of the compound with high enantiomeric excess .
化学反应分析
Types of Reactions: 1-Benzyl-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-benzyl-3-pyrrolidinone.
Reduction: The compound can be reduced to form 1-benzyl-3-hydroxypyrrolidine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: 1-Benzyl-3-pyrrolidinone.
Reduction: 1-Benzyl-3-hydroxypyrrolidine.
Substitution: Various substituted pyrrolidinol derivatives.
科学研究应用
1-Benzyl-3-pyrrolidinol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and microbial transformations.
相似化合物的比较
- 1-Benzyl-3-hydroxypyrrolidine
- 1-Benzyl-3-pyrrolidinone
- 3-Pyrrolidinol
- 1-Benzyl-2-pyrrolidinone
Comparison: 1-Benzyl-3-pyrrolidinol is unique due to its chiral nature and its ability to undergo a wide range of chemical reactions. Compared to 1-Benzyl-3-hydroxypyrrolidine, it has a hydroxyl group at a different position, which affects its reactivity and applications. 1-Benzyl-3-pyrrolidinone, on the other hand, is an oxidized form of this compound and has different chemical properties and uses .
属性
IUPAC Name |
1-benzylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMXOIAIYXXXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70998682 | |
| Record name | 1-Benzylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70998682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775-15-5 | |
| Record name | 1-(Phenylmethyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzyl)pyrrolidin-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70998682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzyl)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
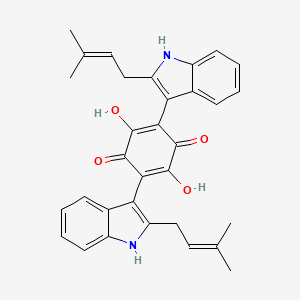

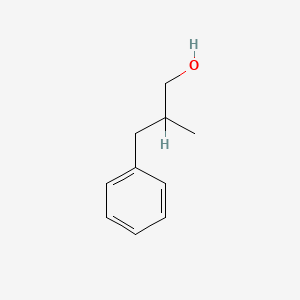
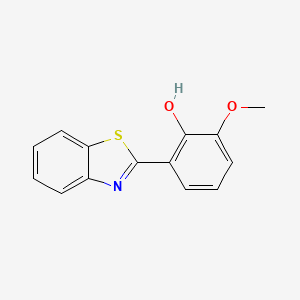
![[(2S,3R,5R,6R,8S)-6-Hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B1218405.png)
